molecular formula C18H16N2O2 B4708792 3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide

3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide

Cat. No.: B4708792
M. Wt: 292.3 g/mol
InChI Key: SGHRCQFFAGQURV-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide is a heterocyclic compound with a unique structure that includes both pyrazine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2,3-diketones, followed by oxidation to form the desired pyrazine derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state pyrazine derivatives, while substitution reactions can produce a variety of functionalized pyrazine compounds.

Scientific Research Applications

3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-2-phospholene-1-oxide
  • 4-Methyl-2-phenylpyrazine
  • 2,3-Dihydro-4-methyl-1-phenyl-1H-phosphole

Uniqueness

3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazine and phenyl groups, along with the presence of an oxido group, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-8-10-16(11-9-13)18-14(2)19(21)12-17(20(18)22)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHRCQFFAGQURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C=C([N+]2=O)C3=CC=CC=C3)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Reactant of Route 2
3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Reactant of Route 3
3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Reactant of Route 4
3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Reactant of Route 6
3-Methyl-2-(4-methylphenyl)-4-oxido-6-phenylpyrazin-1-ium 1-oxide

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